molecular formula C6H8BrNS B12078287 2-Bromo-4,5-dimethylthiophen-3-amine

2-Bromo-4,5-dimethylthiophen-3-amine

Cat. No.: B12078287
M. Wt: 206.11 g/mol
InChI Key: IBXIUTGRKWBAMP-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophen-3-amine is an organic compound with the molecular formula C6H8BrNS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by a bromine atom and two methyl groups attached to a thiophene ring, along with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylthiophen-3-amine typically involves the bromination of 4,5-dimethylthiophen-3-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylthiophen-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The amine group can be reduced to form corresponding amines or imines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or imines.

Scientific Research Applications

2-Bromo-4,5-dimethylthiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of organic semiconductors, dyes, and other materials with electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiophen-3-amine: Lacks the bromine atom, leading to different reactivity and applications.

    4-Bromo-2,5-dimethylthiophen-3-amine: Similar structure but different substitution pattern, affecting its chemical properties and uses.

    2-Bromo-3,4-dimethylthiophene: Lacks the amine group, resulting in different chemical behavior and applications.

Uniqueness

2-Bromo-4,5-dimethylthiophen-3-amine is unique due to the presence of both the bromine atom and the amine group on the thiophene ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

2-bromo-4,5-dimethylthiophen-3-amine

InChI

InChI=1S/C6H8BrNS/c1-3-4(2)9-6(7)5(3)8/h8H2,1-2H3

InChI Key

IBXIUTGRKWBAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)Br)C

Origin of Product

United States

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